4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
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Overview
Description
4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and chromen derivatives. This compound is characterized by the presence of a methoxy group, a benzamide moiety, and a chromen ring system. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Scientific Research Applications
4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits potential antimicrobial and anti-inflammatory activities, making it a subject of study in biological research.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
Target of Action
Similar compounds, such as coumarin derivatives, have been reported to exhibit significant inhibitory activity against the growth of bacterial strains . They are also known to be potent inhibitors of bacterial DNA gyrase .
Mode of Action
Coumarin derivatives are known to interact with their targets, such as bacterial dna gyrase, leading to inhibition of bacterial growth . The compound’s structure, which includes a chromen moiety, may also contribute to its interaction with its targets .
Biochemical Pathways
It can be inferred from the antimicrobial activity of similar compounds that the compound may interfere with bacterial dna replication or protein synthesis .
Result of Action
Similar compounds have been reported to exert significant inhibitory activity against the growth of bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 6-amino-2-oxo-2H-chromene. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: The methoxy group and the benzamide moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions, often in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-oxo-2H-chromen-4-yl)benzamide
- 4-methoxy-N-(2-oxo-2H-chromen-7-yl)benzamide
- 4-methoxy-N-(2-oxo-2H-chromen-5-yl)benzamide
Uniqueness
4-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to its specific substitution pattern on the chromen ring, which may confer distinct biological activities compared to its analogs. The position of the methoxy group and the benzamide moiety can significantly influence the compound’s pharmacological properties and its interaction with molecular targets .
Properties
IUPAC Name |
4-methoxy-N-(2-oxochromen-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-14-6-2-11(3-7-14)17(20)18-13-5-8-15-12(10-13)4-9-16(19)22-15/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBHAGNKYSGARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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